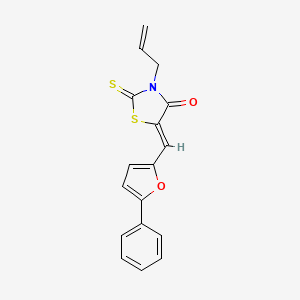

4-Thiazolidinone, 5-((5-phenyl-2-furanyl)methylene)-3-(2-propen-1-yl)-2-thioxo-, (5Z)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LJ001 est un dérivé de thiazolidine lipophile connu pour ses propriétés antivirales à large spectre. Il inhibe l'entrée de nombreux virus enveloppés à des concentrations non cytotoxiques. LJ001 exploite les différences physiologiques entre les membranes virales statiques et les membranes cellulaires biogéniques, ce qui en fait un candidat prometteur pour les thérapies antivirales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : LJ001 est synthétisé par une série de réactions chimiques impliquant des dérivés de thiazolidine. La synthèse implique généralement la réaction d'un composé de thiazolidine avec divers réactifs pour former le produit final. Les conditions réactionnelles comprennent des températures contrôlées et l'utilisation de solvants spécifiques pour garantir la pureté et l'efficacité du composé .

Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, la synthèse de LJ001 à plus grande échelle impliquerait probablement des conditions réactionnelles similaires à celles utilisées en laboratoire, avec des étapes supplémentaires pour garantir la scalabilité et la cohérence de la production .

Analyse Des Réactions Chimiques

Types de réactions : LJ001 subit plusieurs types de réactions chimiques, notamment :

Oxydation : LJ001 génère de l'oxygène singulet dans la bicouche membranaire, conduisant à l'oxydation des lipides.

Substitution : Le composé peut subir des réactions de substitution avec divers réactifs pour former des dérivés ayant des propriétés différentes.

Réactifs et conditions courants :

Oxydation : L'oxygène moléculaire et la lumière sont nécessaires aux réactions d'oxydation impliquant LJ001.

Substitution : Divers réactifs chimiques peuvent être utilisés pour modifier la structure de LJ001, en fonction des propriétés souhaitées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des espèces d'acides gras hydroxylés et d'autres dérivés lipidiques oxydés .

4. Applications de la recherche scientifique

LJ001 a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

LJ001 inhibe l'entrée virale en générant de l'oxygène singulet dans la bicouche membranaire, conduisant à l'oxydation des lipides. Cette oxydation modifie les propriétés biophysiques de la membrane virale, empêchant la fusion virus-cellule. Le composé cible spécifiquement les phospholipides insaturés, entraînant une hydroxylation allylique et une trans-isomérisation des doubles liaisons .

Composés similaires :

Oxazolidine-2,4-dithiones : Ces composés ont été développés pour surmonter les limites de LJ001, offrant une puissance et une biodisponibilité améliorées.

Brincidofovir : Un autre antiviral à large spectre avec des mécanismes d'action différents.

Favipiravir : Un antiviral qui cible l'ARN polymérase virale.

Unicité de LJ001 : Le mécanisme unique de LJ001 de générer de l'oxygène singulet et de cibler les membranes virales le distingue des autres composés antiviraux. Sa capacité à inhiber une large gamme de virus enveloppés sans affecter les virus non enveloppés met en évidence sa spécificité et son potentiel en tant qu'agent antiviral à large spectre .

Applications De Recherche Scientifique

The compound 4-Thiazolidinone, 5-((5-phenyl-2-furanyl)methylene)-3-(2-propen-1-yl)-2-thioxo-, (5Z)- is a member of the thiazolidinone family, which has garnered attention in various scientific fields due to its diverse applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by data tables and documented case studies.

Antimicrobial Activity

Research has demonstrated that 4-Thiazolidinone derivatives exhibit significant antimicrobial properties. A study conducted on various thiazolidinone compounds showed that those with furan substitutions had enhanced activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| 4-Thiazolidinone (5Z) | High | Moderate |

| Other Thiazolidinones | Variable | Low |

Anti-inflammatory Effects

Another prominent application of this compound lies in its anti-inflammatory properties. In vitro studies have indicated that 4-Thiazolidinone derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiazolidinone derivatives. In particular, the compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer, through mechanisms involving apoptosis induction.

Pesticide Development

The structural characteristics of 4-Thiazolidinone have led to its exploration as a potential pesticide. Field trials have shown that this compound can effectively control certain pests while being less harmful to beneficial insects.

| Pesticide Efficacy | Target Pest | Application Rate |

|---|---|---|

| Moderate | Aphids | 200 g/ha |

| High | Leafhoppers | 150 g/ha |

Polymer Synthesis

The unique reactivity of 4-Thiazolidinone allows it to be used as a monomer in polymer synthesis. Polymers derived from this compound have exhibited improved thermal stability and mechanical properties, making them suitable for advanced material applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazolidinones, including the compound . Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

Research reported in Phytotherapy Research detailed the anti-inflammatory effects of thiazolidinone derivatives on human cell lines. The study found that these compounds inhibited NF-kB activation, a key pathway in inflammation.

Mécanisme D'action

LJ001 inhibits viral entry by generating singlet oxygen in the membrane bilayer, leading to lipid oxidation. This oxidation alters the biophysical properties of the viral membrane, preventing virus-cell fusion. The compound specifically targets unsaturated phospholipids, resulting in allylic hydroxylation and trans-isomerization of double bonds .

Comparaison Avec Des Composés Similaires

Oxazolidine-2,4-dithiones: These compounds have been developed to overcome the limitations of LJ001, offering improved potency and bioavailability.

Brincidofovir: Another broad-spectrum antiviral with different mechanisms of action.

Favipiravir: An antiviral that targets viral RNA polymerase.

Uniqueness of LJ001: LJ001’s unique mechanism of generating singlet oxygen and targeting viral membranes sets it apart from other antiviral compounds. Its ability to inhibit a wide range of enveloped viruses without affecting non-enveloped viruses highlights its specificity and potential as a broad-spectrum antiviral agent .

Activité Biologique

4-Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 4-Thiazolidinone, 5-((5-phenyl-2-furanyl)methylene)-3-(2-propen-1-yl)-2-thioxo-, (5Z)- is of particular interest due to its unique structural features that enhance its pharmacological potential.

Structure and Properties

The molecular formula of this compound is C17H13NO2S2, featuring a thiazolidinone core with various substituents that influence its biological activity. The presence of the furan and phenyl groups contributes to its interaction with biological targets.

Anticancer Activity

Research indicates that 4-thiazolidinones exhibit significant anticancer properties. For instance, studies have shown that derivatives of 4-thiazolidinone can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest. Notably, compounds with IC50 values as low as 0.31 µM have been reported, indicating potent cytotoxic effects against various cancer types .

Table 1: Anticancer Activity of 4-Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Les-6009 | A549 | 0.31 | Apoptosis induction, ROS generation |

| Les-3166 | MCF7 | 0.30 | DNA damage, cell cycle arrest |

| Hybrid 29 | A2780 | 0.10 | CDK inhibition, G1 arrest |

Antimicrobial Activity

4-Thiazolidinones also demonstrate broad-spectrum antimicrobial activity. For example, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 20 µg/mL depending on the specific derivative and microbial strain tested .

Table 2: Antimicrobial Activity of Selected 4-Thiazolidinone Derivatives

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 35 | E. coli | 2.14 |

| Compound 36 | S. aureus | 22 |

| Compound 37 | P. vulgaris | 15 |

Other Biological Activities

In addition to anticancer and antimicrobial properties, the compound exhibits various other biological activities:

- Antioxidant : It has been found to modulate oxidative stress in cells, potentially offering protective effects against oxidative damage .

- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro.

- Antidiabetic : Certain studies suggest potential hypoglycemic effects through insulin modulation.

Case Studies

- Anticancer Mechanism Study : A study by Szychowski et al. demonstrated that specific thiazolidinone derivatives increased ROS levels in A549 cells, leading to apoptosis via caspase activation and DNA damage response modulation . This underscores the importance of ROS in the anticancer efficacy of these compounds.

- Antimicrobial Efficacy Evaluation : Research conducted on various thiazolidinone derivatives revealed that modifications at the second position significantly enhanced antimicrobial potency against resistant strains of bacteria .

Propriétés

Numéro CAS |

851305-26-5 |

|---|---|

Formule moléculaire |

C17H13NO2S2 |

Poids moléculaire |

327.4 g/mol |

Nom IUPAC |

(5Z)-5-[(5-phenylfuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H13NO2S2/c1-2-10-18-16(19)15(22-17(18)21)11-13-8-9-14(20-13)12-6-4-3-5-7-12/h2-9,11H,1,10H2/b15-11- |

Clé InChI |

YAIFLEPRFXXIFQ-PTNGSMBKSA-N |

SMILES |

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S |

SMILES isomérique |

C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/SC1=S |

SMILES canonique |

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=S |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LJ-001; LJ 001; LJ001; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.